RBP-Jkappa protein

Notch signaling Transcription factor specificity Protein-protein interaction

RBP-Jkappa (also designated RBPJ, CBF1, CSL, RBPSUH; UniProt Q06330; NCBI Gene ID is the sequence-specific DNA-binding component of the canonical Notch signaling pathway. It functions as a transcriptional repressor in the absence of Notch intracellular domain (NICD) and converts to an activator upon NICD binding, regulating cell-fate determination across all mammalian tissues.

Molecular Formula C22H40N2O4
Molecular Weight 0
CAS No. 143777-43-9
Cat. No. B1177548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRBP-Jkappa protein
CAS143777-43-9
SynonymsRBP-Jkappa protein
Molecular FormulaC22H40N2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RBP-Jkappa Protein (CAS 143777-43-9): Baseline Identity, Notch Pathway Role, and Procurement Context


RBP-Jkappa (also designated RBPJ, CBF1, CSL, RBPSUH; UniProt Q06330; NCBI Gene ID 3516) is the sequence-specific DNA-binding component of the canonical Notch signaling pathway. It functions as a transcriptional repressor in the absence of Notch intracellular domain (NICD) and converts to an activator upon NICD binding, regulating cell-fate determination across all mammalian tissues [1]. The CAS registry number 143777-43-9 is associated with recombinant RBP-Jkappa protein preparations on multiple chemical vendor databases; however, the molecular formula listed alongside this CAS (C22H40N2O4) is inconsistent with the full-length ~60 kDa protein and likely corresponds to a small-molecule derivative, a peptide fragment, or a mis-assigned identifier. Users procuring under this CAS must independently verify the construct boundaries, expression system, and sequence identity with the vendor, as these parameters critically determine functional performance [2].

Why RBP-Jkappa Protein Cannot Be Replaced by RBP-L or Generic Notch Pathway DNA-Binding Proteins


RBP-Jkappa is not functionally interchangeable with its closest homolog RBP-L, nor with generic CSL-family DNA-binding protein preparations. RBP-L binds a virtually identical DNA consensus sequence yet completely fails to interact with any of the four mammalian Notch proteins (Notch1–4) [1], precluding its use in Notch-dependent transcriptional activation assays. Furthermore, the expression system used for recombinant production directly dictates functional affinity: insect cell-expressed RBP-Jkappa demonstrates substantially higher affinity for both DNA and Notch proteins compared to bacterially expressed material [2]. Even among native RBP-Jkappa pools, tissue-specific differences in DNA-binding preference exist between thymic and splenic extracts [3]. These compound-specific biochemical properties mean that procurement of the correct construct, expression host, and validated activity grade is essential for reproducible Notch pathway reconstitution.

RBP-Jkappa Protein (CAS 143777-43-9): Quantified Differentiation Evidence Against Closest Analogs


RBP-Jkappa vs RBP-L: Absolute Absence of Notch Receptor Interaction Defines Functional Non-Redundancy

RBP-L is the closest mammalian homolog of RBP-Jkappa, sharing extensive sequence identity in the DNA-binding domain and binding a DNA motif reported as 'almost identical' to the RBP-Jkappa consensus. However, in direct protein-protein interaction assays, RBP-L exhibited zero detectable binding to any of the four known mouse Notch proteins (Notch1, Notch2, Notch3, Notch4). This is in marked contrast to RBP-Jkappa, which physically interacts with the intracellular domain of all four Notch paralogs [1]. RBP-L's inability to engage Notch renders it incapable of mediating Notch-dependent transcriptional activation, despite preserved DNA-binding function. Even in EBNA-2 co-activation assays, RBP-L and EBNA-2 failed to show significantly strong protein-protein interaction detectable by multiple in vivo and in vitro methods, whereas RBP-Jkappa-EBNA-2 physical association was robustly detected [1].

Notch signaling Transcription factor specificity Protein-protein interaction

Insect Cell-Expressed vs Bacterial RBP-Jkappa: Expression Host Determines Functional DNA and Notch Binding Affinity

A systematic comparison of RBP-Jκ produced in insect cells (baculovirus system) versus E. coli revealed that the insect cell-derived protein exhibited higher affinity for both DNA and Notch proteins. All downstream biochemical, biophysical, and structural studies in the dissertation were consequently performed exclusively with insect cell-expressed material, as bacterially expressed RBP-Jκ showed inferior functional activity in electrophoretic mobility shift assays (EMSA) and binding experiments [1]. The specific fold-difference was not reported as a discrete Kd ratio; however, the insect cell preparation was deemed necessary to achieve sufficient biological activity for isothermal titration calorimetry (ITC), small-angle X-ray scattering, and quantitative binding studies. In contrast, bacterially expressed Notch and EBNA2 proteins retained high biological activity, indicating that the expression host effect is protein-specific [1].

Recombinant protein production Baculovirus expression Notch transcription complex

RBP-Jkappa vs NF-kappaB at the IL-6 Promoter: 10-Fold DNA Affinity Difference Drives Constitutive Repression

At the IL-6 promoter kappaB site, RBP-Jkappa and inducible NF-kappaB complexes compete for overlapping or adjacent DNA elements. Quantitative binding analysis using electrophoretic mobility shift assays (EMSA) and reporter gene studies in L929sA fibrosarcoma cells demonstrated that the total nuclear abundance of RBP-Jkappa protein is several-fold higher than that of inducible NF-kappaB complexes, yet NF-kappaB binds the same DNA element with approximately 10-fold higher affinity [1]. This kinetic asymmetry produces a functional outcome in which RBP-Jkappa constitutively occupies the IL6-kappaB site under basal conditions, maintaining low IL-6 promoter activity and partially blocking NF-kappaB access upon induction [1]. The functional consequence was confirmed by reporter gene assays showing that RBP-Jkappa occupancy is responsible for the low basal transcriptional level of the IL-6 promoter [1].

IL-6 gene regulation NF-kappaB Promoter occupancy

EBNA2 vs NotchRamANK: 20- to 50-Fold Differential Binding Affinity to RBP-Jkappa Determined by ITC

Using isothermal titration calorimetry (ITC) with highly purified recombinant components, the affinity of the Epstein-Barr virus transactivator EBNA2 (residues 91–355) for RBP-Jκ was found to be 20- to 50-fold higher than that of NotchRamANK (the RAM domain fused to seven ankyrin repeats of Notch1) [1]. This quantitative difference was obtained under controlled reaction systems specifically developed for this comparison. Interestingly, the CR6 region of EBNA2, previously described as the most critical interaction determinant, could not independently account for the higher affinity, implying contributions from additional EBNA2 domains [1]. In a separate ITC study using peptide motifs, the EBNA2 WWP motif bound RBP-Jkappa with approximately 10-fold lower affinity than the WLP motif of Notch2, indicating that affinity relationships depend on the exact fragment context [2].

Epstein-Barr virus Notch signaling Isothermal titration calorimetry

RBP-Jkappa DNA-Binding Core Sequence Specificity: CGTGGGAA Defines a Unique Recognition Element Not Shared by Generic DNA-Binding Proteins

Exhaustive mutational analysis of the Jκ-type V(D)J recombination signal sequence using electrophoretic mobility shift assays (EMSA) demonstrated that RBP-Jkappa recognizes a unique core sequence of CGTGGGAA. The protein does not bind to the V(D)J recombination signal sequence without the flanking residues outside the conserved heptamer (CACTGTG) and nonamer (GGTTTTTGT) [1]. Systematic mutation of the m8 promoter motif from the Drosophila Enhancer of split gene cluster confirmed that the GTGGGAA heptanucleotide is the primary recognition element, with weaker contributions from flanking ACT and CG sequences [1]. Enrichment of oligonucleotides from a random 20-mer pool by repeated EMSA selection converged on the consensus CGTGGGAA, confirming this as the minimal high-affinity binding determinant [1]. This motif is distinct from related NF-kappaB binding sites, enabling sequence-level discrimination between RBP-Jkappa and NF-kappaB complexes on promoters such as IL-6 [2].

DNA binding specificity EMSA Transcription factor motif

RBP-Jkappa Protein (CAS 143777-43-9): Evidence-Backed Application Scenarios for Procurement Decision-Making


Notch Transcriptional Activation Complex Reconstitution (Structural and Biophysical Studies)

For ITC, SAXS, or X-ray crystallography of the Notch–RBP-Jkappa–MAML1 ternary complex, insect cell-expressed RBP-Jkappa is essential. As shown by direct head-to-head comparison, insect cell-derived RBP-Jκ exhibits higher affinity for both DNA and Notch proteins compared to bacterially expressed material, a prerequisite for quantitative thermodynamic measurements [1]. The 20- to 50-fold affinity differential between EBNA2 and NotchRamANK for RBP-Jκ further necessitates precise affinity characterization, which can only be achieved with high-activity protein preparations [1].

IL-6 Promoter Occupancy and NF-kappaB Crosstalk Studies

Investigators studying the competitive dynamics at the IL-6 promoter kappaB site require RBP-Jkappa protein with verified EMSA activity. The 10-fold DNA affinity disadvantage of RBP-Jkappa relative to NF-kappaB, compensated by higher nuclear abundance, means that in vitro reconstitution experiments must carefully titrate both protein concentration and competitor DNA [2]. Reporter gene assays in L929sA cells confirmed that RBP-Jkappa occupancy is rate-limiting for basal IL-6 repression, making validated active protein essential for functional promoter studies [2].

EBV Latency-to-Lytic Switch and EBNA2 Competition Assays

For competition and displacement assays between EBNA2 and NotchIC on RBP-Jkappa, the quantitative affinity hierarchy must be considered in experimental design. EBNA2(91–355) binds RBP-Jκ with 20- to 50-fold higher affinity than NotchRamANK [1], and the EBNA2 WWP motif binds ~10-fold weaker than the Notch2 WLP motif in peptide-level ITC [3]. These data are directly relevant for drug discovery programs targeting the RBP-Jkappa–EBNA2 interaction interface and for mechanistic studies of KSHV RTA-mediated activation, where RTA–RBP-Jkappa complex formation is necessary but not sufficient for transcriptional activation [4].

RBP-Jkappa-Responsive Reporter Assay Design and DNA Probe Development

For luciferase reporter constructs, ChIP-qPCR probes, or DNA-affinity purification, the minimal high-affinity RBP-Jkappa binding site is the core sequence CGTGGGAA [5]. This motif was identified by exhaustive EMSA mutagenesis and random oligonucleotide enrichment, and it is distinct from generic NF-kappaB sites. Reporter systems using non-canonical or truncated motifs will exhibit reduced or absent RBP-Jkappa recruitment, as the protein does not recognize the V(D)J recombination signal without appropriate flanking sequences [5]. All four mammalian Notch proteins converge on this single DNA-binding protein, but they activate target genes with different strengths depending on CSL-binding site architecture and promoter context [6].

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